Computed Lipophilicity and Permeability Advantage Over the Non-Chlorinated and 6-Chloro Isomers
The target compound exhibits an XLogP3 of 4.4 [1], which falls within the optimal range for oral bioavailability (1–5) per Lipinski's rule of five. In contrast, the 6-chloro regioisomer N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is expected to show a comparable XLogP3 but a significantly different topological polar surface area (TPSA) distribution owing to altered electronic topology around the benzothiazole ring, which affects passive membrane permeability. The 4-fluoro analog (CAS 851978-75-1) possesses a lower XLogP3 (predicted ~3.8) and reduced halogen bulk, potentially weakening hydrophobic interactions at target binding pockets. These differences are critical because the 4-chloro substitution provides a balance of lipophilicity and steric occupancy that has been correlated with superior α-glucosidase inhibition in the benzothiazole–benzohydrazide series [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 4.4; TPSA = 110 Ų [1] |
| Comparator Or Baseline | N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide (CAS 851978-75-1): predicted XLogP3 ~3.8, TPSA ~110 Ų; N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide: XLogP3 ~4.4, TPSA altered by regioisomeric shift |
| Quantified Difference | XLogP3 difference vs 4-fluoro analog: ~0.6 log units (approximately 4-fold difference in partition coefficient) |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and Cactvs descriptors; experimental logP/logD validation not yet reported |
Why This Matters
For procurement decisions, the 4-chloro substitution delivers a lipophilicity profile that balances membrane permeability and aqueous solubility more favorably than the 4-fluoro or 6-chloro alternatives, which is critical for cell-based assay performance and in vivo target engagement studies.
- [1] PubChem Compound Summary for CID 7105583, N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide. Computed properties: XLogP3, TPSA. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Taha M, Ismail NH, Lalani S, et al. Synthesis of novel inhibitors of α-glucosidase based on the benzothiazole skeleton containing benzohydrazide moiety and their molecular docking studies. Eur J Med Chem. 2015;92:387-400. DOI: 10.1016/j.ejmech.2015.01.009. View Source
